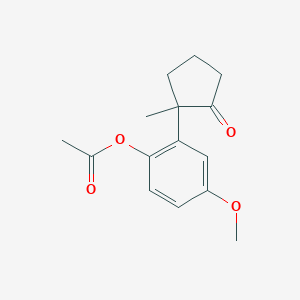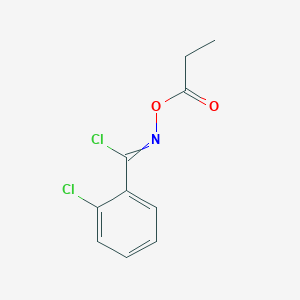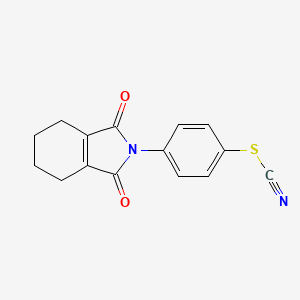
2-(2-Cyclohexenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclohexenyl)aniline is an organic compound with the molecular formula C12H15N It consists of an aniline moiety attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Cyclohexenyl)aniline can be synthesized through several methods. One common approach involves the iodination of N-isopropyl- and N-benzyl-2-(2-cyclohexenyl)anilines, which gives the corresponding 1-iodo-hexahydrocarbazoles. These compounds then undergo quantitative isomerization into 3-iodo-2,4-propano-1,2,3,4-tetrahydro-quinolines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar iodination and isomerization processes. The choice of solvents and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyclohexenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium bicarbonate and allyl bromide are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various iodinated and substituted derivatives, such as 3-iodo-2,4-propano-1,2,3,4-tetrahydro-quinolines and hexahydrocarbazoles .
Applications De Recherche Scientifique
2-(2-Cyclohexenyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Cyclohexenyl)aniline involves its interaction with various molecular targets and pathways. For example, the iodinated derivatives can undergo nucleophilic substitution, leading to the formation of biologically active compounds. The specific pathways and targets depend on the nature of the substituents and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Cyclopentenyl)aniline: Similar in structure but with a cyclopentene ring instead of a cyclohexene ring.
N-isopropyl-2-(2-cyclohexenyl)aniline: A derivative with an isopropyl group on the nitrogen atom.
N-benzyl-2-(2-cyclohexenyl)aniline: A derivative with a benzyl group on the nitrogen atom.
Uniqueness
2-(2-Cyclohexenyl)aniline is unique due to its specific ring structure and the potential for various chemical modifications. Its ability to undergo diverse reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
59816-86-3 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-cyclohex-2-en-1-ylaniline |
InChI |
InChI=1S/C12H15N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7,13H2 |
Clé InChI |
QNBHFOTYAOUFFU-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)





-](/img/structure/B14603592.png)

![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)


